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Compound of Interest

Compound Name:
7-hydroxy-2-oxo-2H-chromene-3-

carboxamide

CAS No.: 19088-69-8

Cat. No.: B099926

Get Quote

Compound Identity:

IUPAC Name: 7-hydroxy-2-oxo-2H-chromene-3-carboxamide

Common Name: 7-Hydroxycoumarin-3-carboxamide[1][2][3]

CAS Registry Number: 19088-69-8

Molecular Formula:

Molecular Weight: 205.17 g/mol

Introduction & Significance
The 7-hydroxycoumarin-3-carboxamide scaffold is a critical fluorophore in chemical biology and

drug discovery. Unlike the parent coumarin, the electron-withdrawing carboxamide group at

position 3, combined with the electron-donating hydroxyl group at position 7, creates a "push-

pull" electronic system. This results in:
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Enhanced Quantum Yield: Superior brightness compared to simple coumarins.

pH Sensitivity: The phenolic hydroxyl group (

) allows the molecule to act as a ratiometric pH sensor.

Synthetic Versatility: The amide handle serves as a primary attachment point for

bioconjugation (e.g., to peptides or drugs like paclitaxel) without quenching fluorescence.

Synthesis & Reaction Profiling
To characterize the compound, one must first understand its genesis to anticipate impurities.

The most robust route for the primary amide is the Knoevenagel Condensation.

Experimental Protocol: Direct Synthesis
Reagents: 2,4-Dihydroxybenzaldehyde (1.0 eq), Malonamide (1.1 eq).

Catalyst: Piperidine (cat.), Glacial Acetic Acid (cat.).[4]

Solvent: Ethanol (anhydrous).

Conditions: Reflux for 4–6 hours.

Step-by-Step Workflow:

Dissolution: Dissolve 2,4-dihydroxybenzaldehyde in ethanol.

Addition: Add malonamide followed by catalytic piperidine/acetic acid.

Reflux: Heat to reflux (

). The solution typically turns from pale yellow to deep orange (formation of the imine
intermediate/anion).

Precipitation: Upon cooling, the product precipitates as a solid.

Purification: Recrystallize from glacial acetic acid or DMF/Ethanol mixtures to remove

unreacted aldehyde.
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Figure 1: Synthetic pathway via Knoevenagel condensation.

Structural Characterization (Spectroscopy)
This section details the specific spectral fingerprints required to validate the structure.

A. Nuclear Magnetic Resonance (NMR)
The

-NMR spectrum in DMSO-

is the gold standard for purity assessment.

Key Diagnostic Signals:

H4 Proton (Singlet, ~8.6–8.8 ppm): The most distinct signal. It appears as a sharp singlet

significantly downfield due to the anisotropy of the adjacent carbonyls (lactone and amide).

Absence of splitting here confirms the 3-substitution.

Amide Protons (

): Often appear as two broad singlets (due to restricted rotation around the C-N bond) or one
broad hump between 7.5–8.5 ppm. They exchange with

.

Phenolic Hydroxyl (OH): A broad singlet downfield (>10.5 ppm).

NMR Data Summary Table (DMSO-

)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

OH 10.8 – 11.2 Broad Singlet 1H

Acidic phenol;

disappears with

.

H4 8.65 Singlet 1H

Deshielded vinyl

proton;

diagnostic for

coumarin ring.

NH (a) 8.10 Broad Singlet 1H
Amide proton

(anti).

NH (b) 7.60 Broad Singlet 1H
Amide proton

(syn).

H5 7.68
Doublet (

Hz)
1H

Peri-position to

ring oxygen;

couples with H6.

H6 6.85
dd (

Hz)
1H

Ortho to H5,

meta to H8.

H8 6.72
Doublet (

Hz)
1H

Meta coupling

only; shielded by

OH and ring O.

B. Infrared Spectroscopy (FT-IR)
IR is crucial for distinguishing the carboxamide from the potential carboxylic acid impurity

(hydrolysis product).

Amide I Band:

(Strong,

stretch). Note: This is lower frequency than the lactone carbonyl.
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Lactone Carbonyl:

(Very Strong,

stretch).

Amide II Band:

(N-H bend).

N-H Stretch: Doublet around

(Primary amide).

O-H Stretch: Broad band

(often overlaps with N-H).

C. Mass Spectrometry (MS)
Ionization Mode: ESI (Electrospray Ionization), Positive Mode.

Expected Ion:

.

Fragmentation: Loss of

(

) to form the acylium ion or loss of

fragment.

Physicochemical Properties[1][2][4][5][6][7][8]
Physical State: Pale yellow to crystalline solid.

Melting Point: High melting point, typically

(often decomposes before melting).
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Solubility Profile:

Soluble: DMSO, DMF, Pyridine, 0.1M NaOH (as phenolate).

Sparingly Soluble: Methanol, Ethanol, Acetone.

Insoluble: Water (neutral pH), Chloroform, Hexanes, Diethyl Ether.

:

(Phenolic OH).

Implication: At physiological pH (7.4), the compound exists as a mixture of neutral and

anionic species, complicating fluorescence quantification unless pH is buffered.

Photophysical Characterization
This is the primary functional assay for this compound. The fluorescence is highly

solvatochromic and pH-dependent.

A. Spectral Data (in Aqueous Buffer, pH > 9)
In basic conditions, the phenolate anion is the dominant emitting species.

Excitation Max (

):

Emission Max (

):

(Bright Blue/Cyan)

Stokes Shift:

Quantum Yield (

): High (

in basic ethanol).
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B. Spectral Data (in Acidic/Neutral Solvents)
In neutral form (protonated phenol), the fluorescence is significantly weaker and blue-shifted.

Excitation Max (

):

Emission Max (

):

(Deep Blue/UV)

Photophysics Logic Diagram
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(pH < 7)

Low Fluorescence
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Figure 2: pH-dependent photophysical states. ICT = Intramolecular Charge Transfer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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